N-cyclohexyl-5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-cyclohexyl-5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxamide typically involves the condensation of carboxylic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of efficient catalysts are likely to be employed to ensure high yield and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-cyclohexyl-5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its biological activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound is structurally similar and has been studied for its anti-inflammatory properties.
2-Chloro-N-cyclohexyl-5-[(phenylcarbamoyl)amino]benzamide: Another similar compound with potential biological activities.
Uniqueness
N-cyclohexyl-5-[(phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxamide is unique due to its specific thiadiazole structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H19N5O2S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-cyclohexyl-5-(phenylcarbamoylamino)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C16H19N5O2S/c22-14(17-11-7-3-1-4-8-11)13-15(24-21-20-13)19-16(23)18-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,17,22)(H2,18,19,23) |
InChI Key |
KYFZLNXSNGZIOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(SN=N2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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